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Compound of Interest

Compound Name: 6-Chloro-2-naphthoic acid

Cat. No.: B1601298 Get Quote

6-Chloro-2-naphthoic acid is a substituted naphthalene carboxylic acid that serves as a

pivotal intermediate in the synthesis of complex organic molecules. Its rigid, aromatic structure,

combined with the specific reactivity imparted by its chloro and carboxylic acid functional

groups, makes it a valuable precursor in the fields of medicinal chemistry, materials science,

and agrochemical development. Researchers and drug development professionals utilize this

compound as a foundational scaffold, leveraging its distinct chemical handles to construct more

elaborate molecular architectures. This guide, written from the perspective of a Senior

Application Scientist, provides a comprehensive overview of its molecular structure,

spectroscopic signature, synthesis, and chemical utility, offering field-proven insights into its

practical application.

Molecular Structure and Physicochemical
Properties
The fundamental characteristics of a chemical compound dictate its behavior in a chemical

system. Understanding the molecular formula, weight, and arrangement of atoms is the first

step in harnessing its synthetic potential.

The structure consists of a naphthalene ring system, which is a bicyclic aromatic hydrocarbon.

A carboxylic acid group (-COOH) is attached at position 2, and a chlorine atom (-Cl) is attached

at position 6. This specific substitution pattern defines its reactivity and physical properties.

Caption: Molecular Structure of 6-Chloro-2-naphthoic acid.
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Table 1: Physicochemical and Identification Properties

Property Value Source(s)

IUPAC Name
6-Chloronaphthalene-2-
carboxylic acid

N/A

CAS Number 5042-97-7 [1][2][3][4]

Molecular Formula C₁₁H₇ClO₂ [1][5]

Molecular Weight 206.63 g/mol [1][2][5]

Appearance
Solid, typically a white to off-

white powder
[1]

Purity Typically ≥95% [1][2]

Storage
Sealed in a dry environment at

room temperature
[1]

Isomeric SMILES
C1=CC2=C(C=CC(=C2)Cl)C=

C1C(=O)O
[5]

| InChI Key | SRISHMVSUHENAI-UHFFFAOYSA-N |[1] |

Spectroscopic and Analytical Characterization
Structural confirmation is paramount in chemical synthesis. The following data represents the

expected spectroscopic signature of 6-Chloro-2-naphthoic acid. This self-validating system of

analysis ensures the identity and purity of the compound before its use in further applications.

Rationale for Spectroscopic Analysis:

NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are the most powerful tools for

elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift,

multiplicity (splitting pattern), and integration of proton signals, along with the number and

chemical shift of carbon signals, provide a detailed map of the molecular structure.
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IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in a molecule. The vibrations of specific bonds (e.g., O-H, C=O, C-Cl) absorb IR radiation at

characteristic frequencies, providing a "fingerprint" of the compound's functional makeup.

MS (Mass Spectrometry): MS provides the exact molecular weight of the compound. High-

resolution mass spectrometry (HRMS) can confirm the molecular formula. The fragmentation

pattern can also offer additional structural clues.

Table 2: Spectroscopic Data Summary
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Technique Feature
Expected Chemical
Shift / Value

Interpretation

¹H NMR Aromatic Protons δ 7.5 - 8.7 ppm

6 distinct signals
corresponding to
the protons on the
naphthalene ring.
Protons closer to
the electron-
withdrawing COOH
and Cl groups will
be further
downfield.

Carboxylic Acid

Proton

δ ~13 ppm (broad

singlet)

Highly deshielded

proton of the -COOH

group; its broadness

is due to hydrogen

bonding and

exchange.[6]

¹³C NMR Carboxylic Carbon δ ~167-170 ppm

Quaternary carbon of

the -COOH group,

characteristic of

carboxylic acids.[7][8]

Aromatic Carbons δ ~125 - 138 ppm

10 distinct signals for

the naphthalene ring

carbons. The carbon

bearing the chlorine

(C-6) and the carbon

bearing the carboxylic

acid (C-2) will have

characteristic shifts.[6]

[7]

IR Spectroscopy O-H Stretch

(Carboxylic Acid)

2500-3300 cm⁻¹

(broad)

Very broad band

characteristic of the

hydrogen-bonded
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Technique Feature
Expected Chemical
Shift / Value

Interpretation

hydroxyl group in the

carboxylic acid dimer.

C=O Stretch

(Carboxylic Acid)

~1680-1710 cm⁻¹

(strong)

Strong, sharp

absorption for the

carbonyl group of the

aromatic carboxylic

acid.

C=C Stretch

(Aromatic)
~1450-1600 cm⁻¹

Multiple bands

corresponding to the

vibrations of the

aromatic ring.

C-Cl Stretch ~700-850 cm⁻¹

Absorption

corresponding to the

carbon-chlorine bond.

Mass Spectrometry Molecular Ion [M]⁺ m/z ≈ 206

Corresponds to the

molecular weight for

the isotope ³⁵Cl.

| | Isotope Peak [M+2]⁺ | m/z ≈ 208 | A peak with ~1/3 the intensity of the molecular ion peak,

characteristic of the presence of a single chlorine atom (due to the natural abundance of the

³⁷Cl isotope). |

Synthesis and Purification Protocol
The synthesis of 6-Chloro-2-naphthoic acid is a critical process for its application. A modern

and efficient method involves the nickel-catalyzed carboxylation of an appropriate aryl halide

precursor. This approach is favored for its functional group tolerance and use of carbon dioxide

as a C1 source.

Experimental Rationale: The choice of a nickel catalyst combined with a dppp (1,3-

Bis(diphenylphosphino)propane) ligand is crucial. Nickel is a more earth-abundant and cost-

effective transition metal than palladium for many cross-coupling reactions. The bidentate dppp
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ligand stabilizes the nickel catalytic species, facilitating the oxidative addition and subsequent

reductive elimination steps required for C-C bond formation. Manganese powder acts as the

reducing agent to maintain the active Ni(0) catalytic state.

Protocol: Nickel-Catalyzed Carboxylation of 2-bromo-6-
chloronaphthalene
Step 1: Reaction Setup

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

NiCl₂(dppp) (5-10 mol%), manganese powder (2.0-3.0 equiv.), and a magnetic stir bar.

Add the substrate, 2-bromo-6-chloronaphthalene (1.0 equiv.).

Evacuate and backfill the flask with the inert gas three times.

Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.

Step 2: Carboxylation

Purge the reaction vessel with carbon dioxide (CO₂) gas from a balloon or by bubbling it

through the solution for 10-15 minutes. Maintain a CO₂ atmosphere (1 atm).

Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir

vigorously.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Step 3: Workup and Purification

Cool the reaction mixture to room temperature.

Carefully quench the reaction by adding dilute aqueous HCl (~1 M). This step protonates the

carboxylate salt to form the desired carboxylic acid.

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Final Purification and Validation

The crude product is a solid. Purify it by recrystallization from a suitable solvent system (e.g.,

ethanol/water or acetic acid).

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Confirm the structure and purity of the final product using the analytical methods described in

Section 2 (NMR, IR, MS) and by melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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